molecular formula C12H12O2 B104105 1,4-Dimethoxynaphthalene CAS No. 10075-62-4

1,4-Dimethoxynaphthalene

Cat. No. B104105
CAS RN: 10075-62-4
M. Wt: 188.22 g/mol
InChI Key: FWWRTYBQQDXLDD-UHFFFAOYSA-N
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Patent
US09089605B2

Procedure details

Following the procedure of Evans et al.,23 1,4-naphthoquinone (31, 10.00 g, 63.20 mmol) and Pd/C (10 wt %, 0.994 g) were added to a flame-dried 500 mL round bottom flask at room temperature under Argon. THF (250.0 mL) was then added at room temperature, the reaction vessel was covered in foil, and then purged with H2 for 10 minutes. A balloon filled with H2 was attached and the reaction stirred for 4 hrs at room temperature. The reaction was then purged with Argon before adding NaH (5.66 g, 142 mmol) slowly at 0° C. After 10 minutes Me2SO4 (13.0 mL, 137 mmol) was added slowly at 0° C. The reaction became too thick to stir after adding Me2SO4, and 50 mL of THF were added to facilitate stirring. The dark green mixture was allowed to stir at room temperature for 4 hrs. The reaction was then filtered through celite, washed with brine, dried over MgSO4, and condensed. The resulting solid was then purified by flash chromatography (EtOAc:hexanes) or recrystallized from Et2O:hexanes to provide 32 (11.74 g, 62.42 mmol, 99%) as pink needles.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
5.66 g
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
reactant
Reaction Step Five
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0.994 g
Type
catalyst
Reaction Step Seven
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[CH:3]=[CH:2]1.[H-].[Na+].COS([O:20][CH3:21])(=O)=O.[CH2:22]1COCC1>[Pd]>[CH3:22][O:11][C:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:1]([O:20][CH3:21])=[CH:2][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(C=CC(C2=CC=CC=C12)=O)=O
Step Two
Name
Quantity
5.66 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
13 mL
Type
reactant
Smiles
COS(=O)(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COS(=O)(=O)OC
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Step Five
Name
Quantity
250 mL
Type
reactant
Smiles
C1CCOC1
Step Six
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Seven
Name
Quantity
0.994 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred for 4 hrs at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added to a flame-dried 500 mL round bottom flask at room temperature under Argon
CUSTOM
Type
CUSTOM
Details
purged with H2 for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
A balloon filled with H2
CUSTOM
Type
CUSTOM
Details
The reaction was then purged with Argon
STIRRING
Type
STIRRING
Details
to stir
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
to facilitate stirring
STIRRING
Type
STIRRING
Details
to stir at room temperature for 4 hrs
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The reaction was then filtered through celite
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4, and condensed
CUSTOM
Type
CUSTOM
Details
The resulting solid was then purified by flash chromatography (EtOAc:hexanes)
CUSTOM
Type
CUSTOM
Details
recrystallized from Et2O

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC1=CC=C(C2=CC=CC=C12)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 62.42 mmol
AMOUNT: MASS 11.74 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.